N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide
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Overview
Description
N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide is a synthetic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in pharmaceutical research. The presence of a furan-2-carboxamide group and a 4-chlorophenyl substituent enhances its chemical reactivity and potential biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide typically involves multi-step organic reactions
Formation of Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions.
Introduction of 4-Chlorophenyl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, using 4-chlorophenylboronic acid.
Attachment of Furan-2-Carboxamide: The final step involves the reaction of the intermediate with furan-2-carboxylic acid chloride in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Oxidized imidazo[1,2-a]pyridine derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The 4-chlorophenyl group and the imidazo[1,2-a]pyridine core are crucial for binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-bromophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide
- N-[2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide
Uniqueness
N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide is unique due to the presence of the 4-chlorophenyl group, which can significantly influence its biological activity and chemical reactivity compared to its bromine or fluorine analogs. This uniqueness makes it a valuable compound for specific applications where chlorine’s electronic and steric effects are beneficial.
Properties
Molecular Formula |
C19H14ClN3O2 |
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Molecular Weight |
351.8 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C19H14ClN3O2/c1-12-4-9-16-21-17(13-5-7-14(20)8-6-13)18(23(16)11-12)22-19(24)15-3-2-10-25-15/h2-11H,1H3,(H,22,24) |
InChI Key |
PGRBOFYMVKTMDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2NC(=O)C3=CC=CO3)C4=CC=C(C=C4)Cl)C=C1 |
Origin of Product |
United States |
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